4-Chloro-3,5-difluoropicolinaldehyde
Overview
Description
4-Chloro-3,5-difluoropicolinaldehyde is a chemical compound with the molecular formula C6H2ClF2NO It is a derivative of picolinaldehyde, featuring chlorine and fluorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3,5-difluoropicolinaldehyde can be synthesized through several methods. One common approach involves the chlorination and fluorination of picolinaldehyde derivatives. The reaction typically requires the use of chlorinating and fluorinating agents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-difluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-3,5-difluoropicolinic acid.
Reduction: 4-Chloro-3,5-difluoropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3,5-difluoropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-difluoropicolinaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity and affecting metabolic pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluoropicolinaldehyde
- 4-Chloro-5-fluoropicolinaldehyde
- 3,5-Difluoropicolinaldehyde
Uniqueness
4-Chloro-3,5-difluoropicolinaldehyde is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, such as altered reactivity and binding characteristics, which can be advantageous in various research applications.
Properties
IUPAC Name |
4-chloro-3,5-difluoropyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO/c7-5-3(8)1-10-4(2-11)6(5)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAPOHDXEDTTDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C=O)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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